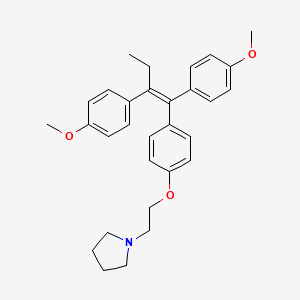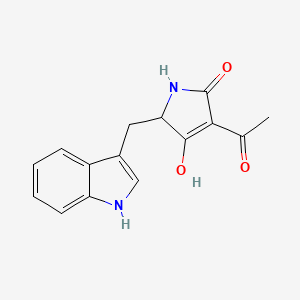
Tryptophan tetramate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tryptophan tetramate is a derivative of the essential amino acid tryptophan. Tryptophan is known for its role in protein biosynthesis and as a precursor to several important biomolecules, including serotonin and melatonin. This compound, due to its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tryptophan tetramate typically involves the modification of the tryptophan molecule. One common method includes the reaction of tryptophan with specific reagents under controlled conditions to introduce the tetramate group. This process often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating steps such as purification through chromatography and crystallization to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Tryptophan tetramate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound.
Applications De Recherche Scientifique
Tryptophan tetramate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter levels.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of tryptophan tetramate involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, influencing biochemical pathways. For instance, its role in serotonin synthesis involves the activation of tryptophan hydroxylase, leading to increased production of serotonin, which affects mood and sleep.
Comparaison Avec Des Composés Similaires
Tryptophan: The parent compound, essential for protein synthesis and a precursor to serotonin and melatonin.
Tryptamine: A derivative of tryptophan, involved in the synthesis of neurotransmitters.
Serotonin: A neurotransmitter synthesized from tryptophan, involved in regulating mood and sleep.
Uniqueness: Tryptophan tetramate is unique due to its specific structural modifications, which confer distinct chemical properties and biological activities. Unlike tryptophan, which is primarily involved in protein synthesis, this compound has specialized applications in research and industry due to its enhanced reactivity and potential therapeutic benefits.
Propriétés
Numéro CAS |
34300-68-0 |
|---|---|
Formule moléculaire |
C15H14N2O3 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
4-acetyl-3-hydroxy-2-(1H-indol-3-ylmethyl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C15H14N2O3/c1-8(18)13-14(19)12(17-15(13)20)6-9-7-16-11-5-3-2-4-10(9)11/h2-5,7,12,16,19H,6H2,1H3,(H,17,20) |
Clé InChI |
FGDVVSQPCDILGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(NC1=O)CC2=CNC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


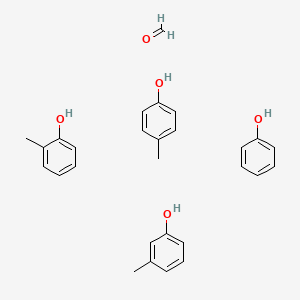
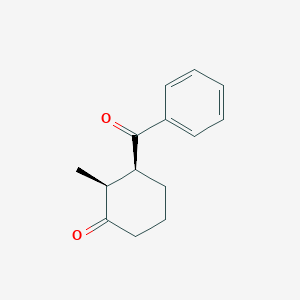
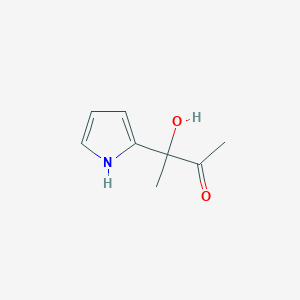
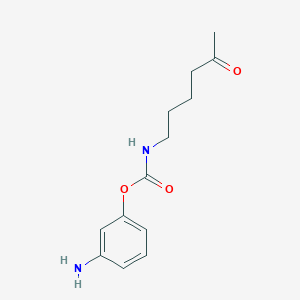

![Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate](/img/structure/B14674676.png)
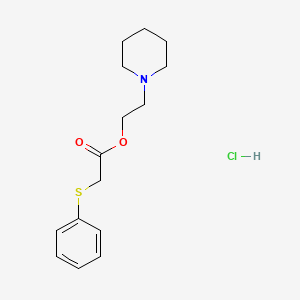
![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
![6-nitro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14674681.png)
![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)

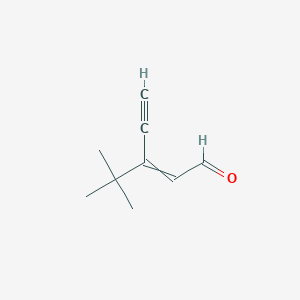
![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
